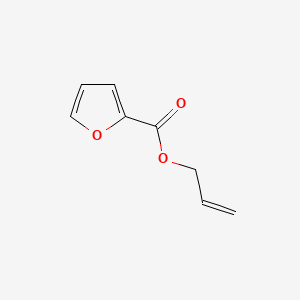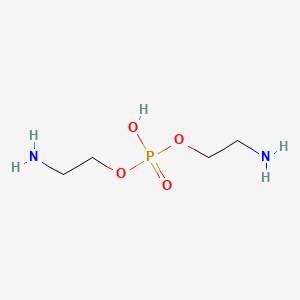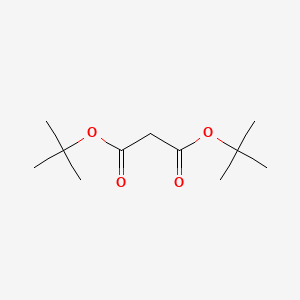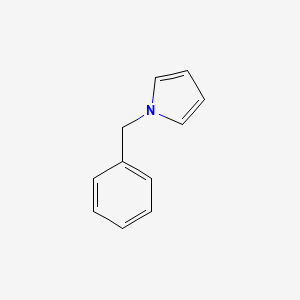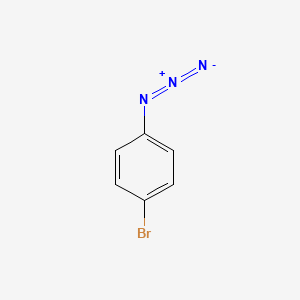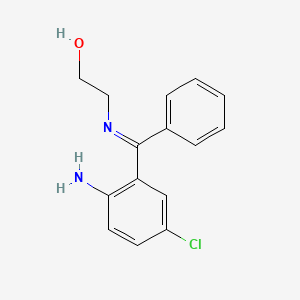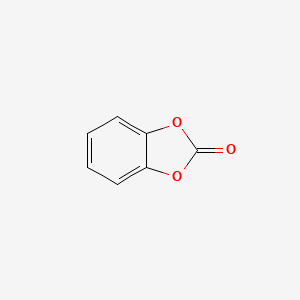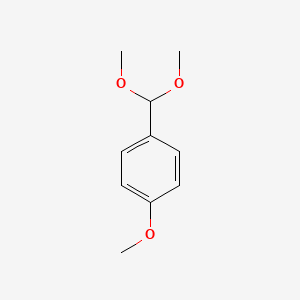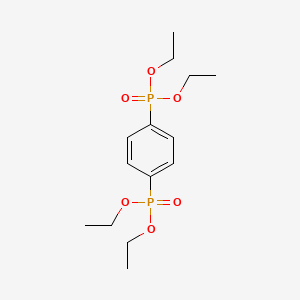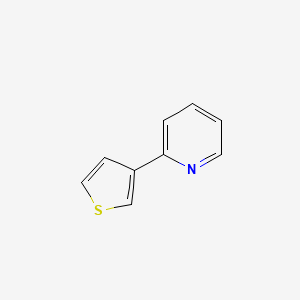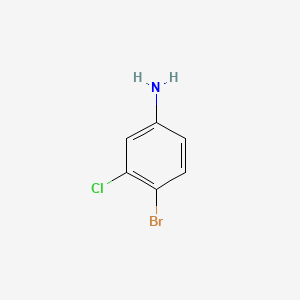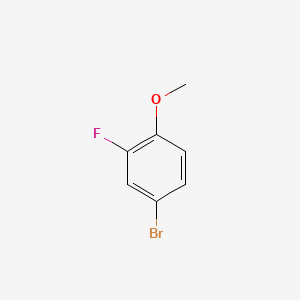
4-ブロモ-2-フルオロアニソール
概要
説明
The IR and FT-IR spectra of 4-bromo-2-fluoroanisole have been investigated.
科学的研究の応用
液晶の合成
4-ブロモ-2-フルオロアニソールは、末端にジフルオロメトキシ基を持ち、フェニルビシクロヘキサン骨格を持つ液晶の合成に使用されてきました . 液晶は、従来の液体と固体結晶の中間の性質を持つ物質の状態です。これらは、ディスプレイ、センサー、通信機器など、幅広い用途に使用されています。
フルオロアルコキシフェニル化合物の合成
この化合物は、n=1-12の1,4-ビス[(3′-フルオロ-4′-n アルコキシフェニル)エチニル]ベンゼンの合成に使用されてきました . これらの化合物は、有機エレクトロニクスの分野、特に有機発光ダイオード(OLED)や有機太陽電池の設計に関心があります。
フッ素化ナフタレンアルデヒドの合成
4-ブロモ-2-フルオロアニソールは、7-フルオロ-6-メトキシ-1-メチル-2-ナフタレンアルデヒドおよび5,7-ジフルオロ-6-メトキシ-1-メチル-2-ナフタレンアルデヒドの合成に使用されてきました . これらのフッ素化ナフタレンアルデヒドは、医薬品や農薬などのさまざまな有機化合物の合成におけるビルディングブロックとして使用できます。
分光学的調査のための材料
4-ブロモ-2-フルオロアニソールのIRおよびFT-IRスペクトルが調査されています . これにより、化合物の構造と特性に関する重要な情報を提供できる分光学的調査のための貴重な材料になります。
有機合成における中間体
4-ブロモ-2-フルオロアニソールは、そのユニークな構造により、さまざまな有機合成プロセスにおける中間体として機能します . そのブロモ基とフルオロ基により、さまざまな置換反応に適した候補となります。一方、メトキシ基はさまざまな縮合反応に使用できます。
フッ素化学の研究
4-ブロモ-2-フルオロアニソールは、フッ素化学の分野における貴重な化合物です . フッ素含有化合物は、ユニークな特性を持ち、医薬品から材料科学まで、幅広い用途で使用されています。この分野の研究により、新規な特性を持つ新規フッ素化化合物の開発につながる可能性があります。
Safety and Hazards
4-Bromo-2-fluoroanisole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
特性
IUPAC Name |
4-bromo-2-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXGZBXFDNKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178195 | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-52-0 | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2357-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2357-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7J83Z8NHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 4-Bromo-2-fluoroanisole in materials science?
A1: 4-Bromo-2-fluoroanisole serves as a key precursor in the synthesis of liquid crystals with a phenylbicyclohexane backbone []. These liquid crystals exhibit desirable properties like low melting points and wide nematic phase ranges, making them potentially useful for display technologies.
Q2: How does 4-Bromo-2-fluoroanisole contribute to the performance of lithium-ion batteries?
A2: Research suggests that incorporating 4-Bromo-2-fluoroanisole as an additive (1-10% by mass) in lithium-ion battery electrolytes can enhance both overcharge protection and flame retardancy []. This improvement in safety features is achieved without significantly impacting the battery's cycling performance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
